methyl 4-formyl-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-formyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7F3O3. It is a derivative of benzoic acid, where the benzoate group is substituted with a formyl group at the 4-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-formylbenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves a multi-step process. This includes the initial synthesis of the intermediate compounds, followed by purification and esterification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: Methyl 4-hydroxymethyl-2-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients, contributing to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-formyl-2-(trifluoromethyl)benzoate depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its activity and pharmacokinetics.
Comparison with Similar Compounds
Methyl 4-formyl-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-formylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(trifluoromethyl)benzoate: Lacks the formyl group, affecting its reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: Lacks the formyl group, leading to different chemical behavior and uses.
The presence of both the formyl and trifluoromethyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
959632-16-7 |
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Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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